6-(Trifluoromethyl)pyridin-2-ol

Overview

Description

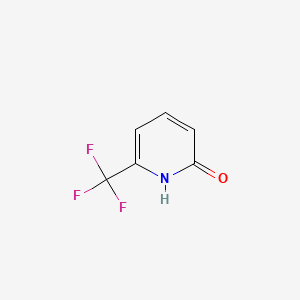

6-(Trifluoromethyl)pyridin-2-ol (CAS: 34486-06-1) is a pyridine derivative featuring a hydroxyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6. Its molecular formula is C₆H₄F₃NO, with a molecular weight of 163.10 g/mol . The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the compound's acidity and stability. This compound is widely used as a ligand in catalysis and as a building block in pharmaceuticals and agrochemicals due to its ability to modulate electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the condensation reaction between a trifluoromethyl-containing building block and a pyridine derivative. This method typically requires the use of a strong base and a suitable solvent to facilitate the reaction . Another method involves the direct fluorination of a pyridine precursor, where a chlorine atom is replaced by a fluorine atom using a fluorinating agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale condensation reactions. These reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product . The use of continuous flow reactors has also been explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 2-position participates in nucleophilic substitution under basic conditions, forming ethers or thioethers. For example:

Reaction with Alkyl Halides

6-(Trifluoromethyl)pyridin-2-ol reacts with methyl 2-chloromethylphenylacetate in the presence of sodium hydroxide and 15-crown-5, yielding methyl 2-(6-trifluoromethylpyrid-2-yloxymethyl)phenylacetate with 83% efficiency .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Methyl 2-chloromethylphenylacetate, NaOH, DMF, 75°C | Methyl 2-(6-trifluoromethylpyrid-2-yloxymethyl)phenylacetate | 83% |

Halogen Exchange

Fluorination of 2-chloro-6-(trifluoromethyl)pyridine derivatives using anhydrous hydrogen fluoride (HF) and FeCl₃ at 170–190°C yields 2-fluoro-6-(trifluoromethyl)pyridine. This method achieves 80–99% purity and recycles unreacted intermediates .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates electrophilic substitution, primarily at the 4-position due to meta-directing effects of the trifluoromethyl group.

Nitration and Sulfonation

While specific data for this compound is limited, analogous trifluoromethylpyridines undergo nitration at the 4-position using HNO₃/H₂SO₄, though yields are moderate (~50%) due to steric hindrance.

Oxidation

The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions. For instance:

-

Reaction with KMnO₄ in acidic media converts the hydroxyl group to a carbonyl, though over-oxidation to CO₂ is a competing pathway.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, but the trifluoromethyl group remains intact. This is critical in synthesizing saturated heterocycles for pharmaceutical intermediates.

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-coupling with aryl boronic acids. For example, coupling with 4-(trifluoromethyl)phenylboronic acid forms 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol, a precursor for bioactive molecules.

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | 4-(Trifluoromethyl)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol | ~75% |

Trifluoromethyl Radical Addition

Under UV light, this compound generates trifluoromethyl radicals, which add to alkenes or alkynes. This is exploited in polymer chemistry to create fluorinated materials.

Acid-Base Reactions

The hydroxyl group (pKa ~4.5) deprotonates in basic media, forming a phenoxide ion that enhances nucleophilicity. This property is utilized in SNAr reactions, such as synthesizing aryl ethers .

Hydroxyl Radical Attack

In environmental contexts, this compound reacts with atmospheric OH radicals at a rate constant of 1.54 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ , leading to hydroxylated degradation products .

Industrial-Scale Reactions

A patented process synthesizes 2-fluoro-6-(trifluoromethyl)pyridine via HF-mediated fluorination of 2-chloro-6-(trichloromethyl)pyridine at 20–30 kg/cm² pressure and 190°C, achieving 99.96% purity .

Key Mechanistic Insights

Scientific Research Applications

Applications in Agrochemicals

One of the primary applications of 6-(Trifluoromethyl)pyridin-2-ol is in the development of agrochemicals. It serves as an intermediate in the synthesis of several crop protection products. Notably, it is involved in the production of Picoxystrobin , a fungicide widely used to protect crops from fungal diseases. The transformation of Picoxystrobin results in this compound, which is recognized as an environmental transformation product .

Table 1: Agrochemical Products Derived from this compound

| Product Name | Type | Functionality |

|---|---|---|

| Picoxystrobin | Fungicide | Protects crops from fungal pathogens |

| Fluazifop-butyl | Herbicide | Controls grass weeds in broadleaf crops |

Applications in Pharmaceuticals

In the pharmaceutical industry, this compound derivatives have shown significant potential. They are being explored for their biological activities, including anti-inflammatory and antimicrobial effects. Research indicates that compounds with trifluoromethyl groups exhibit enhanced lipophilicity and metabolic stability, making them suitable for drug development .

Case Study: Development of Antimicrobial Agents

A study focused on synthesizing various pyridine derivatives revealed that this compound exhibited promising antimicrobial activity against several bacterial strains. The structure-activity relationship (SAR) analysis highlighted that modifications at the hydroxyl group could enhance potency .

Biocatalytic Applications

Recent advancements have explored the use of biocatalysis for synthesizing hydroxylated derivatives of pyridine compounds, including this compound. Whole-cell biotransformation using Burkholderia sp. MAK1 demonstrated efficient conversion rates of pyridine derivatives into their hydroxylated forms under optimized conditions (30 °C) with high conversion efficiency (up to 97%) .

Table 2: Biocatalytic Transformation Results

| Substrate | Conversion Rate (%) | Conditions |

|---|---|---|

| 4-chloropyridin-2-amine | ~97 | 30 °C, 6 hours |

| 3-(trifluoromethyl)pyridin-2-ol | Detectable product | Conditions not specified |

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridin-2-ol is primarily influenced by the trifluoromethyl group, which enhances the compound’s ability to interact with biological targets. The electron-withdrawing nature of the trifluoromethyl group increases the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific molecular pathways, depending on the target .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol Molecular Formula: C₆H₃F₃INO Key Feature: Iodo substituent at position 3. Impact: The iodine atom increases molecular weight (279.00 g/mol) and offers a site for further functionalization (e.g., cross-coupling reactions). However, steric bulk may reduce solubility .

- 6-Chloro-4-(trifluoromethyl)pyridin-2-ol (CAS: 1196153-11-3) Molecular Formula: C₆H₃ClF₃NO Key Feature: Chlorine at position 6. Impact: The chloro group enhances electrophilicity, making it reactive in nucleophilic substitutions. Molecular weight: 209.55 g/mol .

- 4-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS: 1227494-05-4) Molecular Formula: C₆H₃BrF₃NO Key Feature: Bromine at position 4. Impact: Bromine’s larger atomic size (vs. Cl) increases molecular weight (241.99 g/mol) and reactivity in Suzuki-Miyaura couplings .

Analogues with Aromatic or Heterocyclic Substituents

- 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (CAS: 1214329-19-7) Molecular Formula: C₁₂H₇F₄NO Key Feature: 3-Fluorophenyl group at position 5. Properties: Higher molecular weight (257.18 g/mol), density 1.405 g/cm³, and pKa 7.27. The fluorophenyl group enhances lipophilicity, favoring membrane permeability in drug design .

- 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol Molecular Formula: C₁₁H₇F₃N₂O Key Feature: Pyridinyl group at position 5.

Positional Isomers and Functional Group Variations

6-(Trifluoromethyl)pyridin-3-ol (CAS: 216766-12-0)

3-Nitro-5-(trifluoromethyl)pyridin-2-ol (CAS: 33252-64-1)

Market-Relevant Derivatives

- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol

Data Table: Key Properties of 6-(Trifluoromethyl)pyridin-2-ol and Analogues

Research Findings

Electronic Effects : The -CF₃ group lowers the pKa of the hydroxyl group by ~2–3 units compared to unsubstituted pyridin-2-ol, enhancing its role in acid-catalyzed reactions .

Biological Activity : Halogenated derivatives (e.g., 3-chloro-5-CF₃-pyridin-2-ol) show potent herbicidal activity, attributed to their stability and interaction with plant enzymes .

Synthetic Accessibility : Bromo and iodo derivatives are preferred intermediates for cross-coupling reactions, enabling rapid diversification of the pyridine core .

Biological Activity

6-(Trifluoromethyl)pyridin-2-ol, a compound characterized by a trifluoromethyl group attached to a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₆H₄F₃NO) features a hydroxyl group and a trifluoromethyl group on the pyridine ring. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

The mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group may facilitate interactions that modulate biological pathways, influencing cellular processes such as signaling and gene expression .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibitory effects on Gram-positive bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents . Notably, the incorporation of trifluoromethyl groups in similar compounds has been associated with enhanced anticancer activity due to improved metabolic stability and solubility .

Study on Antimicrobial Efficacy

In one study, this compound was evaluated for its antibacterial activity against Mycobacterium tuberculosis. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 4.9 μM without significant cytotoxicity against human liver cells (IC₅₀ > 100 μM), indicating a promising therapeutic index for further development in treating tuberculosis .

Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis demonstrated that modifications to the pyridine ring could significantly influence biological activity. For instance, derivatives with additional functional groups at specific positions showed varied potency against target pathogens and cancer cells. The trifluoromethyl group was particularly noted for enhancing activity compared to non-fluorinated analogs .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(trifluoromethyl)pyridin-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 6-chloro-2-(trifluoromethyl)pyridine) can undergo hydroxylation using aqueous NaOH under reflux (80–100°C) for 12–24 hours . Fluorinated intermediates may require LiAlH4 reduction for deprotection . Key factors include solvent choice (DMSO enhances fluorination efficiency) , temperature control (to avoid decomposition of the trifluoromethyl group), and catalyst selection (e.g., Pd catalysts for cross-coupling) . Purification often involves recrystallization or HPLC (e.g., using MeCN/water with 0.1% formic acid) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry and trifluoromethyl substitution. The hydroxyl proton appears as a broad singlet (~δ 12 ppm), while CF resonates near δ 120–125 ppm in NMR .

- LCMS : Used to verify molecular weight (e.g., m/z 163 [M+H]) and monitor reaction progress .

- X-ray Diffraction : Resolves crystal structure and hydrogen-bonding networks (e.g., hydroxyl group interactions with adjacent pyridine nitrogen) .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : The electron-withdrawing CF group enhances acidity of the hydroxyl proton (pKa ~4–5), making the compound prone to deprotonation in basic media. Stability tests in buffered solutions (pH 1–13) show degradation above pH 10, requiring neutral storage conditions . Under acidic conditions, the pyridine ring may protonate, altering solubility but not core stability .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a bioisostere for carboxylic acids in drug design. For example, it is used to synthesize kinase inhibitors by coupling with boronic acids (Suzuki-Miyaura reactions) . Its CF group improves metabolic stability and membrane permeability in lead compounds targeting inflammatory pathways .

Q. How can researchers differentiate this compound from its regioisomers?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column) with retention time comparison against standards .

- IR Spectroscopy : O-H stretching (~3200 cm) and C-F vibrations (1100–1200 cm) provide regiochemical fingerprints .

- Titration : Measure pKa differences; ortho-substituted isomers exhibit stronger intramolecular hydrogen bonding, lowering pKa by ~0.5 units compared to meta/para analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group impact regioselectivity in cross-coupling reactions?

- Methodological Answer : The CF group directs electrophilic substitution to the para position due to its strong electron-withdrawing effect. In Pd-catalyzed couplings (e.g., with 4-iodophenylboronic acid), steric hindrance at the ortho position reduces competing side reactions. Computational studies (DFT) show a 15–20% energy barrier difference between ortho and para transition states .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for CF-mediated non-specific binding .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., defluorinated species) that may skew IC values .

- Crystallography : Compare ligand-protein docking models (e.g., PDB 2UY) to confirm binding modes .

Q. How can researchers optimize solvent systems for large-scale synthesis while minimizing environmental impact?

- Methodological Answer : Replace DMSO with cyclopentyl methyl ether (CPME) or 2-MeTHF, which are biodegradable and improve reaction yields by 10–15% . Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 24 hours) and solvent volume by 50% .

Q. What mechanistic insights explain the compound’s fluorescence quenching in metal-sensing applications?

- Methodological Answer : The hydroxyl and CF groups act as chelating sites for transition metals (e.g., Cu), causing charge transfer complex formation. Fluorescence titration with EDTA restores emission, confirming reversible binding. DFT simulations show a 0.3 eV HOMO-LUMO gap reduction upon metal coordination .

Q. How do isotopic labeling (e.g., ) studies clarify the compound’s metabolic pathways?

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRUAAOADAPPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436222 | |

| Record name | 6-(Trifluoromethyl)-2-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34486-06-1 | |

| Record name | 2(1H)-Pyridinone, 6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034486061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Trifluoromethyl)-2-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34486-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2(1H)-PYRIDINONE, 6-(TRIFLUOROMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81T56GP86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.